Home > Products > Screening Compounds P24504 > 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one - 1040631-52-4

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Catalog Number: EVT-3341390
CAS Number: 1040631-52-4
Molecular Formula: C21H16N4O5
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: Ethyl-6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidin-5-carboxylates

Compound Description: This class of compounds serves as a starting material in the synthesis of 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. These derivatives were found to have promising antibacterial, antifungal, and antioxidant activities.

Relevance: While not directly analogous to the target compound, ethyl-6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidin-5-carboxylates represent a starting point for synthesizing compounds containing a 1,3,4-oxadiazole ring, a structural feature shared with 2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one. This highlights a common synthetic approach to incorporating the 1,3,4-oxadiazole moiety into diverse molecular frameworks.

Compound 2: 6-Methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidin-5-carbohydrazides

Compound Description: These compounds are intermediates derived from ethyl-6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidin-5-carboxylates and used in the same synthetic pathway towards 1,3,4-oxadiazole containing compounds.

Compound 3: 5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones

Compound Description: These compounds are formed from the reaction of 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidin-5-carbohydrazides with cyanogen bromide and possess the 1,3,4-oxadiazole ring structure.

Relevance: This compound class demonstrates the successful incorporation of the 1,3,4-oxadiazole ring, a key structural feature of 2-{[3-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one, using a synthetic pathway that utilizes hydrazides as intermediates.

Compound 4: 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-ones

Compound Description: The final products synthesized from 5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, these compounds possess the 1,3,4-oxadiazole ring structure and exhibit promising antibacterial, antifungal, and antioxidant activity.

Relevance: This compound class further emphasizes the importance of the 1,3,4-oxadiazole ring as a pharmacophore with potential biological activity. While structurally distinct from the target compound, it reinforces the value of incorporating this heterocycle in drug discovery efforts.

Compound 5: 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

Compound Description: This thiofibrate derivative is synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one and contains both a coumarin and a 1,3,4-oxadiazole moiety.

Relevance: While structurally different from the pyridazinone core of 2-{[3-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one, this compound highlights the shared presence of the 1,3,4-oxadiazole ring in other biologically relevant molecules.

Compound 6: 5-(3-{2-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-methyl-1,2,3,4-tetrahydro-6-isoquinolinyl}-1,2,4-oxadiazol-5-yl)-2-[(1-methylethyl)oxy]benzonitrile

Compound Description: This compound is a potent and selective agonist of sphingosine 1-phosphate receptors S1P1 and S1P5 with good brain penetration and low predicted human therapeutic dose. It shows promise for the treatment of remitting relapsing multiple sclerosis (RRMS).

Relevance: This compound demonstrates the use of the 1,2,4-oxadiazole ring in a potent and selective S1P receptor agonist. Though structurally different from 2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one, it emphasizes the 1,2,4-oxadiazole ring's versatility in crafting diverse molecules with therapeutic potential.

Compound 7: 3,3′-difluorobenzaldazine (DFB)

Compound Description: This compound is a positive allosteric modulator (PAM) of the type 5 metabotropic glutamate (mGlu5) receptor. It primarily acts by modifying the apparent affinity of orthosteric agonists for the mGlu5 receptor in rat cortical astrocytes.

Relevance: While DFB does not share structural similarities with 2-{[3-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one, it is included as a related compound due to its interaction with the mGlu5 receptor. This connection highlights the potential for exploring mGlu5 receptor activity as a target for compounds with the 1,2,4-oxadiazole moiety, like the target compound.

Compound 8: 3-cyano-N-(1,3-diphenyl-1H-prazol-5-yl)benzamide (CDPPB)

Compound Description: Similar to DFB, CDPPB is another PAM of the mGlu5 receptor, primarily exerting its modulatory effects via alteration of the apparent orthosteric agonist affinity at the astrocyte mGlu5 receptor.

Compound 9: S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273)

Compound Description: ADX47273 is also a PAM of the mGlu5 receptor. Unlike DFB and CDPPB, it primarily exhibits efficacy-driven modulation, meaning it affects the functional response of the receptor rather than just the agonist binding affinity.

Relevance: Although not structurally analogous to 2-{[3-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one, ADX47273 shares the 1,2,4-oxadiazole ring and demonstrates its potential for modulating mGlu5 receptor activity. This reinforces the possibility of exploring mGlu5 receptor interactions for compounds containing this specific heterocyclic system, such as the target compound.

Overview

The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the class of pyridazines, which are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by its unique structural features, including a dihydropyridazinone core and various functional groups that contribute to its potential biological activities.

Source

This compound has been synthesized and studied for its pharmacological properties, particularly in the context of drug development. The presence of multiple functional groups suggests potential interactions with biological targets, making it an interesting subject for medicinal chemistry research.

Classification

The compound can be classified based on its structure as follows:

  • Heterocyclic compound: Contains nitrogen atoms in the ring structure.
  • Oxadiazole derivative: Features an oxadiazole moiety, which is known for its biological activity.
  • Pyridazine derivative: Contains a pyridazine ring, contributing to its chemical reactivity and potential applications.
Synthesis Analysis

Methods

The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Common methods may include:

  1. Formation of the oxadiazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
  2. Construction of the pyridazinone framework: This may involve cyclization reactions where appropriate precursors are heated or treated with acid catalysts.
  3. Functional group modifications: Substituents such as methoxy or benzodioxole can be introduced via electrophilic aromatic substitution or nucleophilic addition reactions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, time, and the choice of solvents to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

Molecular formula: C19_{19}H18_{18}N4_{4}O4_{4}

Molecular weight: Approximately 358.37 g/mol.

Chemical Reactions Analysis

Reactions

The compound is expected to undergo various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic substitutions: The presence of electron-withdrawing groups may facilitate nucleophilic attack at specific positions on the aromatic rings.
  2. Cyclization reactions: The oxadiazole and pyridazine rings may participate in further cyclization under specific conditions.
  3. Redox reactions: The functional groups present may allow for oxidation or reduction processes that could modify the compound's properties.

Technical Details

Reactions are typically conducted under controlled conditions using inert atmospheres to prevent unwanted side reactions. Analytical methods like Thin Layer Chromatography (TLC) are employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one likely involves interaction with specific biological targets such as enzymes or receptors.

  1. Binding affinity: The oxadiazole and pyridazine moieties may interact with active sites on proteins through hydrogen bonding or π-stacking interactions.
  2. Biological pathways: The compound may modulate signaling pathways related to cell proliferation or apoptosis due to its structural similarity to known bioactive molecules.

Data

Experimental studies are required to elucidate specific interactions and confirm the mechanism through techniques such as enzyme assays or receptor binding studies.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: May react with strong oxidizing agents or nucleophiles due to the presence of functional groups.

Relevant data includes melting point (if available) and spectral data from NMR or Infrared (IR) spectroscopy confirming functional groups.

Applications

Scientific Uses

The compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound in drug discovery targeting specific diseases such as cancer or infections due to its diverse functional groups.
  2. Material Science: Potential use in developing new materials with specific electronic or optical properties based on its molecular structure.
  3. Biochemical Research: Useful in studying biological pathways due to its interaction capabilities with enzymes and receptors.

Properties

CAS Number

1040631-52-4

Product Name

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C21H16N4O5/c1-27-15-4-2-3-13(9-15)16-6-8-20(26)25(23-16)11-19-22-21(24-30-19)14-5-7-17-18(10-14)29-12-28-17/h2-10H,11-12H2,1H3

InChI Key

OCFFGVNYNDNYQA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.